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Introduction
Dihydrofolate reductase (DHFR) is a critical enzyme in folate metabolism, catalyzing the

reduction of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of

nucleotides and amino acids, and therefore, for cell proliferation. The gene encoding DHFR is a

key target for antifolate drugs like methotrexate (MTX), which are widely used in cancer

chemotherapy.

A 19-base pair deletion polymorphism within the first intron of the DHFR gene has been a

subject of considerable research. While its precise functional impact remains a topic of debate,

studies suggest it may influence DHFR expression and modulate the response to antifolate

therapies.[1][2][3] Investigating the molecular and cellular consequences of this 19-bp deletion

is crucial for understanding its role in disease and for the development of personalized

medicine approaches.

These application notes provide detailed protocols for creating and characterizing experimental

models of the DHFR 19-bp deletion, as well as for assessing the functional consequences of

this genetic variation.
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A primary approach to studying the DHFR 19-bp deletion involves the use of cultured cell lines.

Chinese Hamster Ovary (CHO) cells, particularly DHFR-deficient strains (CHO/dhFr-), serve as

an excellent model system.[4] These cells lack endogenous DHFR activity, providing a clean

background to introduce and study the effects of the wild-type DHFR and the 19-bp deletion

variant. Human cell lines, such as HEK293 or cancer cell lines (e.g., U-2OS, Saos-2), can also

be genetically engineered to harbor this specific deletion.

Protocol 1: Generation of a DHFR 19-bp Deletion Cell
Line using CRISPR-Cas9
This protocol outlines the generation of a specific 19-bp deletion in the first intron of the DHFR

gene in a DHFR-deficient CHO cell line (CHO/dhFr-). The strategy involves the use of two

single-guide RNAs (sgRNAs) that target sequences flanking the 19-bp region, leading to its

excision by the Cas9 nuclease.

Materials:

CHO/dhFr- cells

Culture medium (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and

hypoxanthine-thymidine (HT) supplement

Plasmids:

Cas9 expression plasmid (e.g., pSpCas9(BB)-2A-GFP)

sgRNA expression plasmid (e.g., pU6-(BbsI)_sgRNA)

Lipofectamine 3000 or other suitable transfection reagent

Phosphate-Buffered Saline (PBS)

Genomic DNA extraction kit

PCR reagents, including primers flanking the target region

Agarose gel electrophoresis system
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Sanger sequencing reagents

Procedure:

sgRNA Design and Cloning:

Design two sgRNAs targeting the regions immediately upstream and downstream of the

19-bp deletion site in the hamster DHFR gene. Ensure high on-target scores and minimal

off-target effects using a design tool.

Synthesize and anneal complementary oligonucleotides for each sgRNA.

Clone the annealed oligos into the sgRNA expression vector according to the

manufacturer's protocol.

Transfection:

One day before transfection, seed CHO/dhFr- cells in a 6-well plate to be 70-80%

confluent on the day of transfection.

Co-transfect the cells with the Cas9 plasmid and the two sgRNA plasmids using

Lipofectamine 3000, following the manufacturer's instructions. A GFP-expressing plasmid

can be included to monitor transfection efficiency.

Single-Cell Cloning:

48 hours post-transfection, detach the cells and perform single-cell sorting into 96-well

plates using fluorescence-activated cell sorting (FACS) for GFP-positive cells.

Alternatively, perform serial dilution to seed single cells into 96-well plates.

Expand the single-cell clones in HT-supplemented medium.

Genomic DNA Extraction and PCR Screening:

Once the clones have expanded sufficiently, harvest a portion of the cells and extract

genomic DNA.
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Perform PCR using primers that flank the targeted 19-bp region. The expected product

size for the wild-type allele will be larger than the product from the allele with the 19-bp

deletion.

Verification by Sanger Sequencing:

For clones showing the expected smaller PCR product, purify the PCR product and send it

for Sanger sequencing to confirm the precise 19-bp deletion.

Expansion and Cryopreservation:

Expand the confirmed homozygous 19-bp deletion clones and cryopreserve them for

future experiments.
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CRISPR-Cas9 workflow for generating the DHFR 19-bp deletion.

Protocol 2: Methotrexate (MTX) Cytotoxicity Assay
This protocol is used to determine the sensitivity of cells to the DHFR inhibitor, methotrexate.

The IC50 value, the concentration of MTX that inhibits cell growth by 50%, is a key parameter.

Materials:

Wild-type and DHFR 19-bp deletion cell lines

Complete culture medium

Methotrexate (MTX) stock solution

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability

reagent (e.g., PrestoBlue, CellTiter-Glo)

Plate reader

Procedure:

Cell Seeding:

Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the

duration of the experiment (e.g., 5,000 cells/well).

Incubate overnight to allow for cell attachment.

MTX Treatment:

Prepare a serial dilution of MTX in complete culture medium. A typical concentration range

would be from 1 nM to 100 µM.

Remove the old medium from the cells and add 100 µL of the MTX dilutions to the

respective wells. Include a vehicle control (medium with no MTX).
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Incubate the plate for 72 hours.

Cell Viability Assessment (MTT Assay):

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at

37°C.

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and

incubate overnight at 37°C to dissolve the formazan crystals.

Read the absorbance at 570 nm using a plate reader.

Data Analysis:

Subtract the background absorbance (wells with no cells).

Normalize the absorbance values to the vehicle control to obtain the percentage of cell

viability.

Plot the percentage of cell viability against the log of the MTX concentration and fit a dose-

response curve to determine the IC50 value.

Protocol 3: DHFR Enzyme Activity Assay
This colorimetric assay measures the activity of DHFR by monitoring the oxidation of NADPH

to NADP+, which results in a decrease in absorbance at 340 nm.[5][6]

Materials:

Cell lysates from wild-type and DHFR 19-bp deletion cell lines

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

NADPH solution

Dihydrofolate (DHF) solution

96-well UV-transparent plate
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Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Sample Preparation:

Harvest cells and prepare cell lysates by sonication or freeze-thaw cycles in cold DHFR

Assay Buffer.

Centrifuge the lysate to pellet cell debris and collect the supernatant.

Determine the protein concentration of the lysate.

Assay Reaction:

In a 96-well plate, add the following to each well:

Cell lysate (containing a known amount of protein)

DHFR Assay Buffer

NADPH solution

Incubate for 5-10 minutes at room temperature to allow the temperature to equilibrate.

Initiation of Reaction:

Initiate the reaction by adding the DHF solution to each well.

Measurement:

Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every

15-30 seconds for 10-20 minutes.

Data Analysis:

Calculate the rate of decrease in absorbance (ΔAbs/min).
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Using the molar extinction coefficient of NADPH, convert the rate of absorbance change to

the rate of NADPH consumed, which is proportional to DHFR activity.

Normalize the activity to the amount of protein in the lysate to get the specific activity.

Data Presentation
Table 1: Methotrexate IC50 Values in Various Cell Lines

Cell Line
DHFR
Genotype/Status

Methotrexate IC50
(nM)

Reference

AGS MTX-sensitive 6.05 ± 0.81 [7]

HCT-116 MTX-sensitive 13.56 ± 3.76 [7]

NCI-H23 MTX-sensitive 38.25 ± 4.91 [7]

A549 MTX-sensitive 38.33 ± 8.42 [7]

MCF-7 MTX-resistant 114.31 ± 5.34 [7]

Saos-2 MTX-resistant > 1,000 [7]

Daoy MTX-sensitive ~10 [8]

U3A - 0.12 ± 0.07 µM [9]

Table 2: Effect of DHFR 19-bp Deletion on DHFR mRNA
Expression

Genotype
Relative DHFR mRNA
Expression (fold change)

Reference

+/+ (Wild-type) 1.0 [2]

+/- (Heterozygous) ~2.5 [2]

-/- (Homozygous Deletion) 4.8 [2]
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The DHFR pathway is central to cell proliferation. Its inhibition by drugs like methotrexate leads

to a depletion of tetrahydrofolate, which in turn inhibits the synthesis of purines and

thymidylate, ultimately causing cell cycle arrest and apoptosis. The 19-bp deletion in DHFR

may alter the efficiency of its transcription, leading to changes in DHFR protein levels and,

consequently, altering the cell's sensitivity to methotrexate.
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DHFR signaling pathway and the impact of methotrexate and the 19-bp deletion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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